molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6

Ethyl 2-(3-cyanophenoxy)acetate

Cat. No. B1604349
CAS RN: 55197-25-6
M. Wt: 205.21 g/mol
InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915267B2

Procedure details

A suspension of ethyl [(3-cyanophenyl)oxy]acetate obtained in Reference Example 29 (8.00 g, 39.0 mmol) and sodium borohydride (1.47 g, 39.0 mmol) in ethanol (120 mL) was stirred at 50° C. for 15 hr, and the mixture was concentrated under reduced pressure. The residue was extracted with ethyl acetate and water, and the organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated to give the title compound as a white powder (5.85 g, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 29
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([O:9][CH2:10][C:11](OCC)=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].[BH4-].[Na+]>C(O)C>[OH:12][CH2:11][CH2:10][O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)OCC(=O)OCC
Step Two
Name
Example 29
Quantity
8 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OCCOC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.